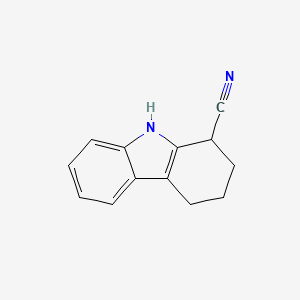

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Description

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCKFXSLMOOHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Using Ionic Liquid Catalysts

Mechanistic Framework and Optimization

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole scaffold. A 2013 study demonstrated the efficacy of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a recyclable ionic liquid catalyst for condensing phenylhydrazine derivatives with cyclohexanone or ethyl methyl ketone in methanol. The reaction proceeds via acid-catalyzed cyclization, where the ionic liquid’s Brønsted acidity (from tetrafluoroborate anions) facilitates both imine formation and-sigmatropic rearrangement (Scheme 1).

Table 1: Reaction Conditions and Yields for Fischer Indole Synthesis

| Substrate Combination | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylhydrazine + Cyclohexanone | 20 mol% | 5–7 | 90–95 |

| 4-Fluorophenylhydrazine + Cyclohexanone | 20 mol% | 6 | 88 |

| 3-Methylphenylhydrazine + Ethyl Methyl Ketone | 20 mol% | 3–7 | 80–90 |

Key advantages include:

- Solvent compatibility : Methanol enables facile product isolation via evaporation, avoiding column chromatography.

- Catalyst reusability : [bmim][BF₄] retained >85% activity over five cycles due to its hydrophobic ionic structure.

- Broad substrate scope : Electron-donating (-OCH₃, -CH₃) and withdrawing (-F, -Cl) groups on phenylhydrazine were tolerated.

Organocatalytic Asymmetric Synthesis

p-Toluenesulfonic Acid (PTSA)-Mediated Atroposelective Reactions

Recent advances in stereocontrol have enabled the synthesis of enantiomerically enriched tetrahydrocarbazole derivatives. A 2024 protocol employed PTSA to catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile precursors, yielding styrene atropisomers with 85–92% efficiency. The reaction’s diastereoselectivity (dr > 10:1) stems from π–π stacking interactions between the naphthol aryl group and the carbazole’s electron-rich ring.

Table 2: Performance of Chiral Catalysts in Asymmetric Synthesis

| Catalyst | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| (R)-BINOL-phosphoric acid | 72–78 | 85 |

| L-Proline | 65–70 | 80 |

| PTSA | N/A (achiral) | 92 |

Notably, while PTSA achieved high yields, chiral catalysts like BINOL-phosphoric acid introduced moderate enantioselectivity (72–78% ee), highlighting opportunities for further optimization.

Green Synthesis via Multicomponent Reactions

Solid Acid-Catalyzed Cyclization

A 2023 multicomponent approach utilized rice husk-derived amorphous carbon functionalized with sulfonic acid groups (AC-SO₃H) to synthesize benzo[a]carbazole intermediates, which were subsequently converted to this compound. The AC-SO₃H catalyst provided 4.606 mmol g⁻¹ total acidity (carboxylic, phenolic, sulfonic) and enabled a one-pot cascade involving 1,3-diketones, primary amines, phenylglyoxal, and malononitrile.

Table 3: Comparison of Acid Catalysts in Multicomponent Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AC-SO₃H | 240 | 2 | 73 |

| H₂SO₄ | 240 | 2 | 68 |

| Zeolite | 240 | 4 | 55 |

Advantages of AC-SO₃H include:

Crystallographic and Mechanistic Insights

Intermolecular Interactions and Lattice Stabilization

X-ray crystallography of this compound reveals a half-chair conformation in the cyclohexene ring, with disorder in methylene groups. Intermolecular N–H···π and C–H···π interactions between the carbazole’s NH group and adjacent aromatic systems stabilize the lattice, reducing solubility in nonpolar solvents. These structural features necessitate polar aprotic solvents (e.g., DMSO, DMF) for reactions involving nitrile functionalization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-ones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-ones and other oxygenated derivatives.

Reduction: Primary amines.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile exhibit potent anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | <10 | |

| MCF-7 (Breast cancer) | <10 |

The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in malignant cells.

Anti-Prion Activity

A notable study focused on the anti-prion activity of derivatives synthesized from this compound. The lead compound GJP14 was modified to enhance its efficacy against transmissible spongiform encephalopathies (TSE). The most effective derivative exhibited an activity increase by up to eight times compared to GJP14, highlighting the potential for treating prion diseases .

CRTH2 Receptor Antagonism

The compound has been identified as a CRTH2 receptor antagonist, which is relevant for treating allergic conditions such as asthma and rhinitis. By blocking this receptor, it may reduce inflammatory responses associated with these diseases .

Material Science Applications

In addition to its biological applications, this compound is also being explored for its potential use in material science:

Organic Electronics

The unique structural features of carbazole derivatives make them suitable candidates for organic electronic materials. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Dyes and Pigments

The compound's ability to undergo various chemical reactions allows it to be modified into different dyes and pigments for industrial applications .

Case Study 1: Anticancer Derivative Evaluation

A series of derivatives were synthesized and tested for anticancer activity across multiple cell lines. The study reported significant inhibition rates and identified key structural modifications that enhance potency.

Case Study 2: CRTH2 Antagonist Development

Research focused on developing CRTH2 antagonists led to the identification of several promising candidates derived from the original compound. These candidates were evaluated in vivo for their ability to alleviate symptoms of allergic asthma.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Characteristics:

- Structural Data : The compound exhibits a characteristic 1H NMR profile (300 MHz, MeOD) with δ 7.42 (1H, dt, J = 7.7 Hz) and δ 7.31 (1H, dt, J = 8.1 Hz) for aromatic protons, and a RP-UPLC retention time of 2.33 min (method A) .

- Synthetic Utility: It serves as a precursor for further functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings . For example, 6-iodo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile undergoes reactions with formaldehyde, carbon monoxide, aryl boronic acids, or terminal alkynes under Pd catalysis .

- Biological Relevance : Derivatives of this compound, such as 9-tosyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, have been synthesized for biological screening, with yields up to 86% via TMSOTf-mediated cyanide addition .

The nitrile-functionalized tetrahydrocarbazole is compared below with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Functional Group Variations in Tetrahydrocarbazoles

Key Observations:

- Electronic Effects : The nitrile group introduces strong electron-withdrawing character, influencing reactivity in cross-coupling reactions (e.g., Suzuki couplings in ). This contrasts with the electron-donating amine group in carbazol-3-amine, which may enhance nucleophilic substitution .

- Synthetic Flexibility : The 1-carbonitrile derivative is more amenable to Pd-catalyzed modifications compared to carboxylic acid derivatives, which require protection/deprotection strategies .

- Biological Activity: Carbazole-1-carbonitrile derivatives (e.g., CRTH2 receptor antagonists) exhibit substituent-dependent activity. For instance, alkoxy or arylalkylamino groups at specific positions enhance receptor binding .

Substituent Position and Physicochemical Properties

- 6-Fluoro Derivative : Introduction of fluorine at the 6-position (6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile) alters 13C NMR shifts (e.g., JCF coupling constants) and may improve metabolic stability .

- 3-Hydroxy-6-carbonitrile : The hydroxyl group at C3 increases polarity, as evidenced by IR O-H stretching at 3410 cm⁻¹, while the nitrile at C6 maintains planarity for π-stacking interactions .

Structural and Crystallographic Insights

- Ring Puckering: Tetrahydrocarbazoles adopt non-planar conformations, with puckering amplitudes influenced by substituents. For example, the nitrile group may stabilize specific puckered states via steric or electronic effects .

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitrile group at the 1-position. This compound has been investigated for various biological activities, including antibacterial, antifungal, anticancer properties, and its potential as a therapeutic agent in treating diseases mediated by specific receptors.

The molecular formula of this compound is C12H12N2, with a molecular weight of approximately 184.24 g/mol. Its structure consists of a bicyclic framework that enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it acts as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is involved in inflammatory responses and allergic reactions .

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies reported that certain derivatives showed IC50 values in the micromolar range against human tumor cell lines such as KB (human oral carcinoma), DLD (human colon carcinoma), and HepG2 (human liver cancer) .

- A specific derivative was found to be 8 times more effective than the lead compound GJP14 against prion diseases in TSE-infected cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

As an antagonist of the CRTH2 receptor:

- It has potential applications in treating asthma and other inflammatory diseases by inhibiting the action of prostaglandins .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole | Tetrahydrocarbazole | Lacks nitrile group; basic structure |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | Halogenated derivative | Enhanced reactivity due to chlorine substitution |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Methyl-substituted | Exhibits significant biological activities |

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of 2,3,4,9-tetrahydro-1H-carbazole for their anti-prion activity. The most potent derivative exhibited an IC50 value significantly lower than the original lead compound . This highlights the importance of structural modifications in enhancing biological efficacy.

Study on Anti-inflammatory Properties

Research indicated that compounds targeting the CRTH2 receptor could effectively reduce inflammation in models of asthma. The study demonstrated that antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole could inhibit eosinophil migration and cytokine release .

Q & A

Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions or transition-metal-catalyzed protocols. For example, substituted tetrahydrocarbazoles are prepared by reacting indole derivatives with nitrile-containing precursors under reflux conditions. Key parameters include solvent polarity (e.g., THF/water mixtures), catalysts (e.g., copper sulfate for click chemistry), and temperature (50–80°C) . Optimization employs Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like molar ratios and reaction time. Fractional factorial designs help identify critical factors affecting yield and purity .

Example Reaction Conditions:

| Parameter | Value/Range | Reference |

|---|---|---|

| Solvent | THF/Water (1:1) | |

| Catalyst | CuSO₄ (0.2 equiv) | |

| Temperature | 50°C | |

| Reaction Time | 16 hours | |

| Yield | 66% |

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR and IR confirm functional groups and regiochemistry. For example, nitrile stretches appear at ~2225 cm⁻¹ (IR), while aromatic protons resonate at δ 7.5–7.9 ppm (¹H NMR) .

- X-ray Crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement . Challenges include handling twinned data or low-resolution diffraction, which require iterative refinement cycles .

Key Spectral Data:

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.8–7.9 (s, 1H, Ar-H) | |

| IR (KBr) | 2225 cm⁻¹ (C≡N stretch) | |

| MS (ESI) | [M+H]⁺ = 213 |

Q. What safety protocols are recommended for handling nitrile-containing carbazole derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can experimental design methodologies resolve contradictions in spectroscopic vs. crystallographic data for carbazole derivatives?

Methodological Answer: Discrepancies between solution-state NMR and solid-state crystallographic data often arise from polymorphism or hydrogen-bonding variations. For example, graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs influencing crystal packing . Redundant refinement in SHELXL cross-validates bond geometries against electron density maps . If NMR signals suggest multiple conformers, variable-temperature (VT) NMR or dynamic HPLC can probe equilibria .

Q. What computational strategies enhance the design of carbazole-based reactions, and how do they integrate with experimental validation?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. The ICReDD framework combines reaction path searches with machine learning to prioritize viable synthetic routes . For example, transition-state modeling of nitrile cyclization can predict regioselectivity. Experimental validation involves parallel synthesis in microreactors to test computationally derived conditions .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer: Graph set analysis categorizes hydrogen bonds (e.g., R₂²(8) motifs) to map aggregation trends. For carbazoles, N–H···Nitrile interactions often drive 1D chain formation. Single-crystal studies using SHELXD reveal these motifs, while Hirshfeld surfaces quantify interaction contributions . Discrepancies between predicted and observed packing require reevaluating solvent effects or lattice energy calculations .

Q. What advanced statistical methods are employed to optimize reaction kinetics and byproduct suppression in carbazole synthesis?

Methodological Answer: Response Surface Methodology (RSM) models nonlinear relationships between variables (e.g., temperature vs. byproduct formation). Central Composite Designs (CCD) map optimal conditions, while ANOVA identifies significant factors. For example, a 3² factorial design can minimize dimerization side products by tuning stoichiometry and heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.